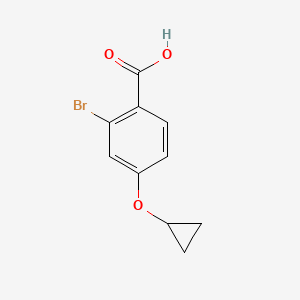![molecular formula C10H14N6O2S B13925669 4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-N,N-dimethyl-benzenesulfonamide CAS No. 443799-44-8](/img/structure/B13925669.png)
4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-N,N-dimethyl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Amino-1H-1,2,4-triazol-5-yl)amino]-N,N-dimethylbenzenesulfonamide is a compound that features a triazole ring, which is known for its wide range of applications in medicinal and organic chemistry. This compound is particularly interesting due to its potential pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-1H-1,2,4-triazol-5-yl)amino]-N,N-dimethylbenzenesulfonamide typically involves the preparation of the triazole ring followed by its functionalization. One common method involves the cyclocondensation of aminoguanidine with appropriate precursors under microwave irradiation . The reaction conditions often include the use of succinic anhydride and aminoguanidine hydrochloride, with the sequence of reagent addition depending on the nucleophilicity of the amines involved .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave irradiation can be scaled up, and continuous flow reactors may be employed to enhance efficiency and control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Amino-1H-1,2,4-triazol-5-yl)amino]-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring or the benzene sulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s pharmacological properties .
Wissenschaftliche Forschungsanwendungen
4-[(3-Amino-1H-1,2,4-triazol-5-yl)amino]-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[(3-Amino-1H-1,2,4-triazol-5-yl)amino]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like kinases or demethylases, disrupting key biological pathways . The triazole ring’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring and have similar pharmacological activities.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in energetic materials and similar pharmacological properties.
Uniqueness
4-[(3-Amino-1H-1,2,4-triazol-5-yl)amino]-N,N-dimethylbenzenesulfonamide is unique due to its specific functional groups, which enhance its solubility and bioavailability. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Eigenschaften
CAS-Nummer |
443799-44-8 |
|---|---|
Molekularformel |
C10H14N6O2S |
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H14N6O2S/c1-16(2)19(17,18)8-5-3-7(4-6-8)12-10-13-9(11)14-15-10/h3-6H,1-2H3,(H4,11,12,13,14,15) |
InChI-Schlüssel |
PLSMUJCOFOEAAA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC2=NNC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


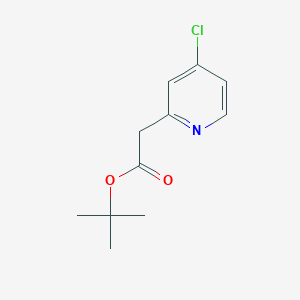
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
![1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B13925599.png)
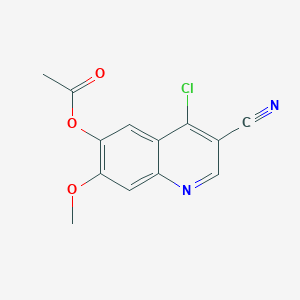
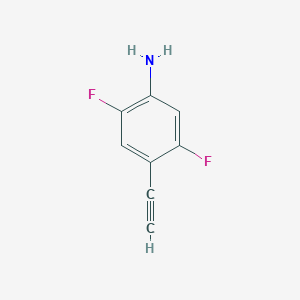
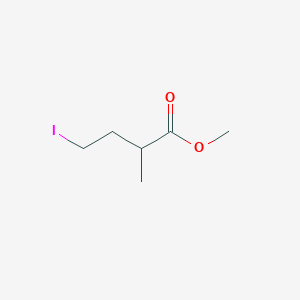
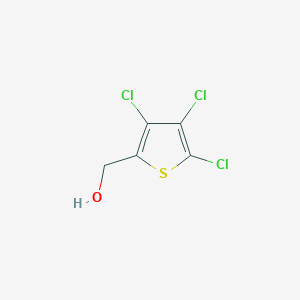
![3-Phenylimidazo[2,1-b]thiazole](/img/structure/B13925633.png)
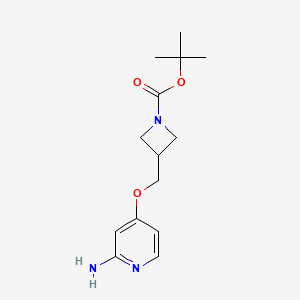
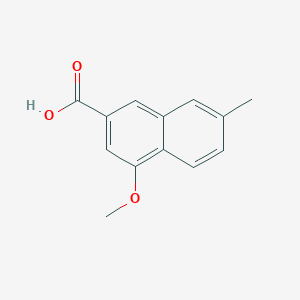
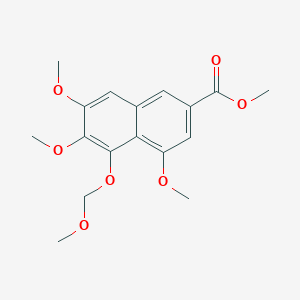
![Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester](/img/structure/B13925645.png)
